molecular formula C21H25NO4 B267050 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

カタログ番号 B267050
分子量: 355.4 g/mol
InChIキー: YYKCIOHSUSMDCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme for B-cell receptor signaling, which plays a vital role in the development and survival of B-cells. TAK-659 has shown significant potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell maturation, differentiation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling, resulting in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity, resulting in the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has several advantages for lab experiments, including its high potency and specificity for BTK inhibition, favorable pharmacokinetic profile, and significant potential for the treatment of B-cell malignancies. However, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide also has some limitations, such as its potential for off-target effects and the need for further studies to determine its long-term safety and efficacy.

将来の方向性

There are several future directions for the development and application of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. One potential direction is the combination of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide with other targeted therapies for the treatment of B-cell malignancies. Another direction is the development of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide as a potential treatment for other B-cell-related diseases, such as autoimmune disorders and allergies. Further studies are also needed to determine the long-term safety and efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide and to identify potential biomarkers for patient selection and monitoring.

合成法

The synthesis of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves several steps, starting with the reaction of 4-methylphenol with 2-bromoethylamine hydrobromide to form 2-(4-methylphenoxy) ethylamine. The intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to form the target compound. The final product is then purified through chromatography to obtain pure 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide.

科学的研究の応用

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Several preclinical studies have demonstrated the efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cells. In a phase 1 clinical trial, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide showed promising results in patients with relapsed or refractory CLL and NHL. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been studied in combination with other drugs, such as venetoclax and rituximab, for the treatment of B-cell malignancies.

特性

製品名

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

分子式

C21H25NO4

分子量

355.4 g/mol

IUPAC名

2-(4-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide

InChI

InChI=1S/C21H25NO4/c1-15-8-10-18(11-9-15)26-16(2)21(23)22-17-5-3-6-19(13-17)25-14-20-7-4-12-24-20/h3,5-6,8-11,13,16,20H,4,7,12,14H2,1-2H3,(H,22,23)

InChIキー

YYKCIOHSUSMDCK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

正規SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。